molecular formula C9H8N2O2 B1592559 3-methyl-1H-indazole-6-carboxylic acid CAS No. 201286-96-6

3-methyl-1H-indazole-6-carboxylic acid

Cat. No. B1592559
CAS RN: 201286-96-6
M. Wt: 176.17 g/mol
InChI Key: HJVKVWJWZDGWCG-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound containing nitrogen and a methyl group . It is used as an intermediate in the synthesis of other compounds . The compound is an off-white solid .


Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

This compound is an off-white solid . Its molecular weight is 176.17 .

Scientific Research Applications

Antispermatogenic Agents

Research on derivatives of indazole carboxylic acids, such as those explored by Corsi and Palazzo (1976), shows their potential as antispermatogenic agents. The synthesis and study of halogenated 1-benzylindazole-3-carboxylic acids demonstrated significant activity in inhibiting spermatogenesis, indicating potential applications in male contraception or fertility control (Corsi & Palazzo, 1976).

Supramolecular and Coordination Chemistry

1,2,3-Triazoles, related to indazole derivatives, have found extensive use in supramolecular and coordination chemistry due to their diverse supramolecular interactions. Schulze and Schubert (2014) highlighted the use of these compounds in applications such as anion recognition, catalysis, and photochemistry, showcasing the versatility of nitrogen-rich heterocycles in advanced materials and chemical synthesis (Schulze & Schubert, 2014).

Luminescent Materials

The synthesis of lanthanide coordination polymers using triazolyl carboxylate ligands, as described by Wang et al. (2018), demonstrates the application of indazole derivatives in creating materials with unique luminescent properties. These materials have potential uses in sensors, light-emitting diodes (LEDs), and other photonic devices due to their ability to detect ions and small molecules with high selectivity and sensitivity (Wang et al., 2018).

Corrosion Inhibition

Lagrenée et al. (2002) explored the efficiency of triazole derivatives, which are structurally similar to indazole carboxylic acids, in inhibiting corrosion of mild steel in acidic media. Their findings reveal the potential of these compounds as corrosion inhibitors, which could be beneficial in protecting industrial machinery and infrastructure (Lagrenée et al., 2002).

Cancer Research

Indazole derivatives have also been investigated for their antiproliferative properties against cancer cell lines. Molinari et al. (2015) synthesized 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids, showing significant in vitro antiproliferative activity. This opens avenues for the development of new anticancer agents based on indazole carboxylic acid derivatives (Molinari et al., 2015).

Safety and Hazards

3-Methyl-1H-indazole-6-carboxylic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit tyrosine kinase enzymes . These enzymes are crucial for the phosphorylation of proteins, which is a key step in many signaling pathways. The inhibition of tyrosine kinase can lead to the modulation of various cellular processes, including cell growth and differentiation.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been observed to exhibit antiproliferative activity against various cancer cell lines . Specifically, this compound can inhibit the growth of neoplastic cells by causing a block in the G0–G1 phase of the cell cycle . This effect is mediated through the modulation of signaling pathways that control cell cycle progression and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indazole derivatives can form tight π–π stacking, hydrogen bonds, and hydrophobic interactions with target proteins . These interactions can inhibit the activity of enzymes such as tyrosine kinase, thereby modulating downstream signaling pathways and cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been shown to maintain its stability under various conditions Long-term studies are necessary to fully understand its degradation profile and any potential long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indazole derivatives are metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . This metabolic process can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within target tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways.

properties

IUPAC Name

3-methyl-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKVWJWZDGWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625352
Record name 3-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201286-96-6
Record name 3-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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